molecular formula C21H24N2O3S B258442 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Numéro de catalogue B258442
Poids moléculaire: 384.5 g/mol
Clé InChI: VVSCFBOIOAMXIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, commonly known as BPTES, is a small molecule inhibitor that specifically targets glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.

Mécanisme D'action

BPTES specifically targets the active site of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, inhibiting its catalytic activity. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is essential for cancer cell metabolism, as it converts glutamine to glutamate, which is then used in various metabolic pathways. Inhibition of 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid by BPTES leads to a decrease in glutamate production and an increase in glutamine levels, leading to metabolic stress and cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have various biochemical and physiological effects. In addition to inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, BPTES has been shown to induce autophagy, a process by which cells degrade and recycle damaged organelles and proteins. BPTES has also been shown to induce oxidative stress, leading to DNA damage and cell death. Additionally, BPTES has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BPTES is its specificity for 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid, which allows for targeted inhibition of cancer cell metabolism. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, there are also some limitations to using BPTES in lab experiments. BPTES has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has a short half-life, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are many potential future directions for BPTES research. One area of focus is the development of more potent and selective 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibitors. Additionally, researchers are exploring the use of BPTES in combination with other cancer therapies to enhance their efficacy. Another area of interest is the use of BPTES in combination with immunotherapy, as 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid inhibition has been shown to enhance the immune response to cancer cells. Finally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders, where glutamine metabolism plays a role in disease progression.

Méthodes De Synthèse

BPTES can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzyl bromide with butylamine to form 4-nitrobenzylbutylamine. This intermediate is then reacted with thiosemicarbazide to form 4-nitrobenzylbutylthiosemicarbazide. The final step involves the reaction of this intermediate with cyclohex-2-enone to form BPTES. The overall yield of this synthesis method is around 20-30%.

Applications De Recherche Scientifique

BPTES has been extensively studied for its potential as a cancer therapeutic agent. 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is overexpressed in many types of cancer cells, and its inhibition can lead to a decrease in cell proliferation and an increase in cell death. BPTES has been shown to be effective in inhibiting 6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid activity, leading to reduced tumor growth in various cancer models. Additionally, BPTES has been shown to enhance the efficacy of other cancer therapies, such as cisplatin and doxorubicin.

Propriétés

Nom du produit

6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Formule moléculaire

C21H24N2O3S

Poids moléculaire

384.5 g/mol

Nom IUPAC

6-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H24N2O3S/c1-2-3-6-14-9-11-15(12-10-14)18-13-27-21(22-18)23-19(24)16-7-4-5-8-17(16)20(25)26/h4-5,9-13,16-17H,2-3,6-8H2,1H3,(H,25,26)(H,22,23,24)

Clé InChI

VVSCFBOIOAMXIH-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

SMILES canonique

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC=CCC3C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.